2-(4-ethylpiperazin-1-yl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one
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Overview
Description
2-(4-ethylpiperazin-1-yl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a quinazolinone core, which is known for its biological activity and therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethylpiperazin-1-yl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one typically involves the reaction of 4-ethylpiperazine with a suitable quinazolinone precursor. One common method involves the condensation of 4-ethylpiperazine with 4-methyl-7,8-dihydroquinazolin-5(6H)-one under controlled conditions. The reaction is usually carried out in an organic solvent such as methylene chloride at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(4-ethylpiperazin-1-yl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can yield dihydroquinazolinone derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinazolinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with various biological activities.
Medicine: Research has indicated its potential as a therapeutic agent for treating neurodegenerative diseases and cancer.
Industry: It can be used as an intermediate in the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 2-(4-ethylpiperazin-1-yl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-(2,6-dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea: A potent inhibitor of fibroblast growth factor receptor tyrosine kinases.
Ethyl 4-(4-substituted phenyl)-6-methyl-2-(piperazin-1-yl)pyrimidine-5-carboxylate: Known for its neuroprotective and anti-inflammatory properties.
Uniqueness
2-(4-ethylpiperazin-1-yl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one is unique due to its specific quinazolinone core structure, which imparts distinct biological activities and therapeutic potential. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its versatility and applicability in scientific research and industry .
Properties
Molecular Formula |
C15H22N4O |
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Molecular Weight |
274.36 g/mol |
IUPAC Name |
2-(4-ethylpiperazin-1-yl)-4-methyl-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C15H22N4O/c1-3-18-7-9-19(10-8-18)15-16-11(2)14-12(17-15)5-4-6-13(14)20/h3-10H2,1-2H3 |
InChI Key |
GIHOYPTUOGHSHT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=NC(=C3C(=N2)CCCC3=O)C |
Origin of Product |
United States |
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